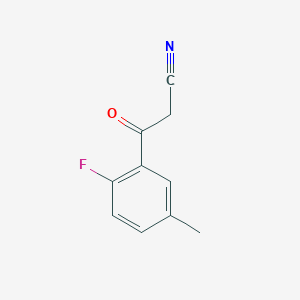

3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile

Description

The compound 3-(2-fluoro-5-methylphenyl)-3-oxopropanenitrile is a specialized organic molecule that occupies a significant niche at the intersection of several key areas in modern chemical synthesis. Its structure, featuring an α-cyanoketone functional group and a fluorinated aromatic moiety, makes it a valuable building block in the creation of more complex chemical entities. Understanding its importance requires an appreciation of the roles its constituent parts play in contemporary organic and medicinal chemistry.

Properties

IUPAC Name |

3-(2-fluoro-5-methylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKNEFAYDVNLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Fluoro 5 Methylphenyl 3 Oxopropanenitrile and Analogues

Established Synthetic Routes to β-Ketonitriles

The formation of the β-ketonitrile scaffold is a fundamental transformation in organic chemistry, with several established routes. These methods primarily focus on the carbon-carbon bond formation between an acyl group and an acetonitrile (B52724) moiety.

Recent advancements in organic synthesis have emphasized the development of protocols that avoid the use of transition metal catalysts, which can be costly, toxic, and require removal from the final product. nih.gov One prominent metal-free method involves the direct coupling reaction between amides and acetonitrile. dntb.gov.ua In this approach, various amides react with acetonitrile in the presence of a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), at room temperature. rsc.orgrsc.org This method demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the amide, and typically produces the corresponding β-ketonitriles in good to excellent yields. rsc.org

Another significant transition-metal-free strategy is the acylation of the acetonitrile anion with esters or lactones. nih.gov This reaction can be effectively carried out using inexpensive and readily available bases like potassium tert-butoxide (KOt-Bu) in ethereal solvents. nih.govresearchgate.net The addition of a catalytic amount of an agent like isopropanol (B130326) or 18-crown-6 (B118740) can facilitate the reaction and minimize the formation of side products. nih.gov These methods represent a safer, more economical, and environmentally friendly alternative to traditional metal-catalyzed processes. nih.govnih.gov

N-Heterocyclic carbenes (NHCs) have also been employed to catalyze the radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN), providing an efficient, metal-free route to β-ketonitriles that feature a quaternary carbon center. acs.org

Table 1: Examples of Transition-Metal-Free Synthesis of β-Ketonitriles This table is interactive and showcases the versatility of the LiHMDS-mediated reaction between N-phenyl-N-tosylbenzamide derivatives and acetonitrile.

| Entry | Benzamide Substituent | Yield (%) |

|---|---|---|

| 1 | 4-Methyl | 95 |

| 2 | 4-Methoxy | 92 |

| 3 | 4-Fluoro | 91 |

| 4 | 4-Chloro | 89 |

| 5 | 3-Methyl | 85 |

| 6 | 2-Methyl | 82 |

| 7 | 4-Trifluoromethyl | 78 |

Data sourced from studies on the reaction of amides and acetonitrile. rsc.org

Condensation reactions are a cornerstone of β-ketonitrile synthesis. The most classic approach is the Claisen condensation, where an ester reacts with a nitrile in the presence of a strong base. The base deprotonates the α-carbon of the nitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester. The resulting intermediate then eliminates an alkoxide to form the β-ketonitrile.

A related method is the Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles to form cyclic α-cyanoketones. nih.gov While this is an intramolecular example, the underlying principle of base-induced nitrile anion formation and subsequent nucleophilic attack is fundamental to many β-ketonitrile syntheses. nih.gov Condensation strategies can also involve the reaction of 1,3-diketones with cyanoacetamide to produce 3-cyano-2-pyridones, showcasing the versatility of cyano-group-containing building blocks in condensation chemistry. researchgate.net

Targeted Synthesis of Fluorinated α-Cyanoketone Structures

The synthesis of fluorinated structures like 3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile requires specific strategies to incorporate the fluorinated aromatic ring.

A direct and logical approach to synthesizing this compound involves using a pre-fluorinated precursor such as Methyl 2-fluoro-5-methylbenzoate. This method falls under the category of Claisen-type condensation reactions. The synthesis would proceed via the following steps:

Generation of the Nitrile Anion: Acetonitrile is treated with a strong, non-nucleophilic base (e.g., LiHMDS, NaH, or KOt-Bu) to deprotonate the α-carbon, forming the cyanomethyl anion (⁻CH₂CN).

Nucleophilic Acyl Substitution: The cyanomethyl anion acts as a nucleophile, attacking the carbonyl carbon of Methyl 2-fluoro-5-methylbenzoate.

Elimination: The tetrahedral intermediate formed collapses, eliminating a methoxide (B1231860) ion (⁻OCH₃) to yield the target compound, this compound.

This strategy is highly convergent and ensures the precise placement of the fluoro and methyl substituents on the phenyl ring. The use of an ester precursor is well-established in the synthesis of β-ketonitriles. nih.govresearchgate.net

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov For aromatic systems, the most common strategy is to begin with a starting material that already contains the fluorine atom on the aromatic ring. This "late-stage fluorination" is often challenging to perform selectively on complex molecules.

Therefore, for a target like this compound, synthetic routes almost invariably start with a commercially available, pre-fluorinated building block. Examples of such precursors include:

2-Fluoro-5-methylbenzoic acid

2-Fluoro-5-methylbenzoyl chloride

Methyl 2-fluoro-5-methylbenzoate

These precursors can then be coupled with an acetonitrile equivalent using the methodologies described previously (e.g., condensation with acetonitrile or reaction with a cyanomethylating reagent). For instance, a carboxylic acid can be activated (e.g., with CDI) and reacted with a malonate, followed by fluorination and decarboxylation to yield an α-fluoroketone, which is a related structure. researchgate.net This highlights the principle of using functionalized precursors to build complexity. The development of novel catalytic methods continues to provide new ways to create C-F bonds and incorporate fluorinated motifs into heterocyclic structures. nus.edu.sg

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry offer a framework for designing more environmentally benign chemical processes. ulaval.ca Several of these principles are highly relevant to the synthesis of this compound.

Prevention: It is better to prevent waste than to treat it after it has been created. ulaval.ca Syntheses with high yields and fewer side products are preferred.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Condensation reactions are generally high in atom economy, as the main byproduct is a small molecule like water or an alcohol.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. ulaval.ca While many β-ketonitrile syntheses use stoichiometric amounts of strong base, the development of catalytic methods, such as those using NHCs, represents a step forward. acs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. ulaval.ca Research into performing these syntheses in greener solvents is an active area.

Design for Energy Efficiency: Reactions conducted at ambient temperature and pressure are preferred. ulaval.ca The development of room-temperature, metal-free protocols for β-ketonitrile synthesis is a significant green advancement. rsc.org

Less Hazardous Chemical Synthesis: Avoiding toxic reagents, such as transition metal catalysts, aligns directly with green chemistry principles. ulaval.ca The shift towards metal-free syntheses using bases like LiHMDS or KOt-Bu is a prime example of this in practice. nih.govrsc.org

By applying these principles, the synthesis of this compound can be optimized to be safer, more efficient, and more sustainable.

Chemical Reactivity and Mechanistic Investigations of 3 2 Fluoro 5 Methylphenyl 3 Oxopropanenitrile

Reactivity of the Nitrile Functional Group

The nitrile group is characterized by a carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles.

The carbon atom of the nitrile group is a key site for nucleophilic attack. While external nucleophiles can add to the nitrile, a more significant reaction pathway for β-ketonitriles involves intramolecular cyclization following an initial reaction at the ketone carbonyl. A prominent example is the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines. beilstein-journals.org The reaction proceeds through the initial formation of a hydrazone at the ketone position, followed by a subsequent intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbon of the nitrile group. This cyclization step is a classic example of nucleophilic addition to the nitrile, leading to the formation of a stable five-membered heterocyclic ring. beilstein-journals.org

Table 1: Representative Nucleophilic Addition/Cyclization Reaction

| Reactant 1 | Reactant 2 | Key Intermediate | Product Type |

| 3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile | Hydrazine (NH₂NH₂) | Hydrazone | 5-Amino-3-(2-fluoro-5-methylphenyl)-1H-pyrazole |

| This compound | Substituted Hydrazines (R-NHNH₂) | Substituted Hydrazone | 1-Substituted-5-Amino-3-(2-fluoro-5-methylphenyl)-1H-pyrazole |

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield valuable carboxylic acid derivatives. The reaction proceeds in a stepwise manner. The initial hydration of the nitrile produces a primary amide, specifically 3-(2-fluoro-5-methylphenyl)-3-oxopropanamide. Under more stringent reaction conditions, this intermediate amide can undergo further hydrolysis to yield the corresponding β-keto acid, 3-(2-fluoro-5-methylphenyl)-3-oxopropanoic acid, which may be prone to decarboxylation.

Recent advancements have demonstrated catalytic methods for this transformation. For instance, ruthenium(II) complexes have been used to catalyze the conversion of β-ketonitriles into β-hydroxyamides in water. acs.org This process involves an initial hydration of the nitrile to a β-ketoamide, which is then reduced in situ. acs.orgresearchgate.net The hydrolysis can also be achieved by treating the enolate salt of the β-ketonitrile with water or aqueous acid. google.com

Reactivity of the Ketone Functional Group

The ketone's carbonyl group is electrophilic at the carbon and nucleophilic at the oxygen, making it a hub for various transformations, including condensation reactions and tautomerism.

The ketone functional group readily undergoes condensation reactions. A particularly important reaction for β-ketonitriles is the condensation with hydrazine and its derivatives. As mentioned previously, this reaction is a cornerstone for the synthesis of pyrazoles, a class of biologically significant heterocycles. beilstein-journals.orgnih.gov The reaction initiates with the nucleophilic attack of hydrazine on the ketone's carbonyl carbon, leading to a hydrazone intermediate that subsequently cyclizes. beilstein-journals.org

Furthermore, β-ketonitriles are excellent substrates for multicomponent reactions to form other heterocycles like pyridines and pyrimidines. rsc.org For example, condensation with amidines is a common route to synthesize substituted pyrimidine (B1678525) rings. rsc.orgmdpi.com The ketone also participates in Knoevenagel condensation reactions with other active methylene (B1212753) compounds, although it is more common for the methylene bridge of the β-ketonitrile itself to act as the nucleophilic partner in such reactions.

Table 2: Key Condensation Reactions of the Ketone Group

| Reagent | Reaction Type | Resulting Heterocycle |

| Hydrazine | Condensation/Cyclization | Pyrazole (B372694) beilstein-journals.org |

| Amidines | Condensation/Cyclization | Pyrimidine mdpi.com |

| Guanidine (B92328) | Condensation/Cyclization | Aminopyrimidine |

Like most carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomer. This phenomenon, known as keto-enol tautomerism, is particularly significant for β-dicarbonyl and related compounds. The methylene protons situated between the ketone and nitrile groups are unusually acidic, facilitating their removal to form a resonance-stabilized enolate anion. Protonation of this enolate on the oxygen atom yields the enol form.

The enol tautomer is stabilized by the formation of a conjugated system involving the C=C double bond, the carbonyl group, and the nitrile group. This extensive conjugation can shift the equilibrium to favor a significant population of the enol form, depending on the solvent and temperature.

Keto Form:

Features a standard ketone (C=O) and nitrile (-C≡N) group separated by a -CH₂- bridge.

Enol Form:

Features a hydroxyl (-OH) group and a nitrile (-C≡N) group attached to a C=C double bond.

Stabilized by an extended π-conjugated system.

Transformations Involving the Methylene (–CH₂–) Bridge

The methylene group in this compound is an "active methylene" group because it is flanked by two strong electron-withdrawing groups (ketone and nitrile). This structural arrangement renders the methylene protons acidic and makes the carbon atom a potent nucleophile after deprotonation.

The formation of a carbanion/enolate at this position is the key first step for a variety of synthetic transformations.

Alkylation and Acylation: The enolate readily reacts with electrophiles. For instance, reaction with alkyl halides leads to C-alkylation at the methylene bridge, while reaction with acyl chlorides results in C-acylation. These reactions are fundamental for building more complex molecular architectures. nih.gov

Michael Addition: As a soft nucleophile, the enolate can participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds. organic-chemistry.org

Knoevenagel Condensation: The active methylene group is the nucleophilic component in Knoevenagel condensations with non-enolizable aldehydes and ketones. The reaction typically involves base-catalyzed deprotonation of the methylene bridge, followed by nucleophilic attack on the aldehyde/ketone carbonyl and subsequent dehydration.

Heterocycle Synthesis: The reactivity of the active methylene bridge is integral to the synthesis of a vast array of heterocyclic compounds. rsc.orgnih.gov For example, in reactions with 1,2-dicarbonyl compounds or other bifunctional electrophiles, the methylene group can be incorporated as a key carbon atom in the formation of a new ring.

Acidity and Anion Chemistry of the α-Methylene Group

The α-methylene group (the -CH2- group) in this compound is positioned between two electron-withdrawing groups: a carbonyl group and a nitrile group. This structural feature, known as an active methylene group, confers significant acidity upon the α-protons. The acidity is a direct consequence of the stability of the resulting conjugate base, a carbanion.

Upon deprotonation by a suitable base, the negative charge on the α-carbon is extensively delocalized through resonance onto the adjacent oxygen atom of the carbonyl group (forming an enolate) and the nitrogen atom of the nitrile group. This charge distribution over three electronegative atoms (carbon, oxygen, and nitrogen) greatly stabilizes the anion, thereby facilitating the removal of a proton and lowering the pKa of the α-methylene protons.

Table 1: Comparative pKa Values of Active Methylene Compounds

| Compound | Structure | Approximate pKa |

|---|---|---|

| Acetone | CH3-CO-CH3 | 20 |

| Ethyl Acetate | CH3-CO-OCH2CH3 | 25 |

| Acetonitrile (B52724) | CH3-CN | 25 |

| Malononitrile (B47326) | CH2(CN)2 | 11 |

| This compound | F-C6H3(CH3)-CO-CH2-CN | 9-11 (Estimated) |

Note: The pKa for the title compound is an estimate based on the values of structurally related compounds.

The stabilized carbanion generated from the deprotonation of this compound is a potent and soft nucleophile. nih.gov This nucleophilicity is the basis of its utility in carbon-carbon bond-forming reactions. For example, β-ketonitriles readily participate in Michael additions, where the anion attacks an α,β-unsaturated carbonyl compound. They are also key intermediates in the synthesis of various heterocyclic compounds, such as diaminopyrimidines. The generation of this anion using bases like potassium tert-butoxide is a common strategy for initiating such synthetic transformations. nih.gov

Reactivity of the Fluorinated Aromatic Moiety

The reactivity of the fluorinated aromatic ring in this compound is governed by the electronic properties of its three substituents: the fluorine atom, the methyl group, and the 3-oxopropanenitrile (B1221605) acyl group. These groups influence the ring's susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and aromaticity is restored. masterorganicchemistry.com

For an SNAr reaction to be efficient, two conditions must be met:

The aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com

There must be a good leaving group, typically a halide.

In this compound, the fluorine atom serves as the leaving group. The 3-oxopropanenitrile group, which contains a carbonyl function, is a strong electron-withdrawing group. Crucially, it is located at the ortho position relative to the fluorine atom. This positioning is ideal for activating the ring towards SNAr, as it allows for direct resonance stabilization of the negative charge in the Meisenheimer complex.

The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend observed in aliphatic nucleophilic substitution (SN1/SN2) and is because the first step, the nucleophilic attack, is the rate-determining step. The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction rate. youtube.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. msu.edu The regiochemical outcome of the reaction is determined by the directing effects of the substituents already present on the ring. These substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directors. mnstate.edu

The directing effects for the substituents on this compound are as follows:

-F (Fluoro group at C2): This group is deactivating due to its strong negative inductive effect (-I), but it is an ortho, para-director because of its positive resonance effect (+M), where its lone pairs can donate electron density to the ring. wikipedia.org

-CH3 (Methyl group at C5): This is an activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation. libretexts.org

-COCH2CN (Acyl group at C1): This is a strongly deactivating group due to the electron-withdrawing nature of the carbonyl. It acts as a meta-director. mnstate.edu

Table 2: Directing Effects of Substituents

| Substituent (Position) | Electronic Effect | Reactivity Effect | Directing Preference | Positions Directed To |

|---|---|---|---|---|

| -COCH2CN (C1) | -I, -M | Deactivating | meta | C3, C5 (blocked) |

| -F (C2) | -I, +M | Deactivating | ortho, para | C4 (para), C6 (ortho) |

| -CH3 (C5) | +I | Activating | ortho, para | C4 (ortho), C6 (para) |

The directing effects of the fluoro and methyl groups are synergistic. The fluoro group directs to positions C4 (para) and C6 (ortho), and the methyl group also directs to positions C4 (ortho) and C6 (para). The acyl group directs to position C3. The powerful ortho, para-directing influence of the activating methyl group and the resonance-donating fluoro group will likely dominate the meta-directing effect of the deactivating acyl group. Therefore, electrophilic substitution is strongly favored at positions C4 and C6. Between these two, steric hindrance from the adjacent acyl group at C1 might slightly disfavor substitution at C6, potentially making C4 the major site of substitution for many electrophiles.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 3-(2-Fluoro-5-methyl-4-nitrophenyl)-3-oxopropanenitrile and 3-(2-Fluoro-5-methyl-6-nitrophenyl)-3-oxopropanenitrile |

| Bromination | Br2, FeBr3 | 3-(4-Bromo-2-fluoro-5-methylphenyl)-3-oxopropanenitrile and 3-(6-Bromo-2-fluoro-5-methylphenyl)-3-oxopropanenitrile |

| Sulfonation | SO3, H2SO4 | 4-Cyano-3-(2-fluoro-5-methylphenyl)-3-oxopropylsulfonic acid and 2-Cyano-3-(2-fluoro-5-methylphenyl)-3-oxopropylsulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 3-(4-Acyl-2-fluoro-5-methylphenyl)-3-oxopropanenitrile and 3-(2-Acyl-6-fluoro-3-methylphenyl)-3-oxopropanenitrile |

Table of Referenced Compounds

Advanced Spectroscopic and Analytical Characterization Techniques for 3 2 Fluoro 5 Methylphenyl 3 Oxopropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment within the molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. The spectrum of this compound is expected to show characteristic signals corresponding to the aromatic protons, the methyl group protons, and the methylene (B1212753) protons.

The aromatic region would display complex splitting patterns due to the coupling between the protons on the phenyl ring and with the fluorine atom. The methyl group protons would likely appear as a singlet, while the methylene protons adjacent to the carbonyl and cyano groups would also produce a singlet. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | - |

| Methylene (-CH₂-) | ~4.0 | s | - |

| Methyl (-CH₃) | ~2.4 | s | - |

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopic Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be characterized by signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the methyl carbon, and the methylene carbon. The chemical shifts of the aromatic carbons would be influenced by the fluorine and methyl substituents, and the carbon directly bonded to fluorine would exhibit a large coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~190 |

| Nitrile (C≡N) | ~115 |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-H | 115 - 140 |

| Aromatic C-CH₃ | ~140 |

| Aromatic C-CO | ~135 |

| Methylene (-CH₂-) | ~30 |

| Methyl (-CH₃) | ~20 |

Note: The predicted values are based on the analysis of structurally similar compounds. 'd' denotes a doublet due to carbon-fluorine coupling.

¹⁹F NMR Spectroscopic Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would provide direct evidence for the presence of the fluorine atom and information about its electronic environment. A single signal is expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. This signal would likely be split into a multiplet due to coupling with the ortho and meta protons on the phenyl ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular mass, which should correspond to the calculated exact mass of its molecular formula, C₁₀H₈FNO.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed, and key fragment ions would result from the cleavage of the molecule, such as the loss of the cyano group (-CN) or the carbonyl group (-CO), and fragmentation of the phenyl ring. These fragmentation patterns provide corroborating evidence for the proposed structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 177.06 | Molecular Ion |

| [M-HCN]⁺ | 150.06 | Loss of hydrogen cyanide |

| [C₇H₆F]⁺ | 109.04 | 2-Fluoro-5-methylphenyl cation |

Note: The predicted values are based on the expected fragmentation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is expected for the stretching vibration of the carbonyl group (C=O) of the ketone. Another characteristic band would be observed for the stretching of the nitrile group (C≡N). The spectrum would also show bands corresponding to the C-H stretching of the aromatic ring and the methyl and methylene groups, as well as C-F and C-C bond vibrations.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2200 - 2260 |

| C=O (Ketone) | 1680 - 1700 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C-F (Aryl Fluoride) | 1100 - 1300 |

Note: The predicted values are based on typical IR absorption frequencies for these functional groups.

High-Resolution Separation and Purity Assessment

Ensuring the purity of a chemical compound is critical for its reliable use in further research or applications. High-performance liquid chromatography (HPLC) is a primary technique for the separation and purity assessment of organic compounds like this compound.

A reversed-phase HPLC method would typically be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The compound would be detected by a UV detector, likely at a wavelength where the aromatic system shows strong absorbance. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. For high-purity samples, this value is expected to be greater than 95%.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds, making it highly suitable for the analysis of β-ketonitriles. americanpharmaceuticalreview.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method's robustness, precision, and compatibility with a wide range of detectors, particularly UV/Visible detectors, make it the industry standard for purity assessment and quantitative analysis. americanpharmaceuticalreview.comacs.org

The development of an effective HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector. A C18 (octadecylsilane) column is a common starting point due to its versatility in separating moderately polar to nonpolar compounds. nih.gov Given the aromatic nature of the target molecule, a phenyl-bonded stationary phase could also offer alternative selectivity through π-π interactions between the column and the analyte. preprints.org

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a buffer or acid modifier like trifluoroacetic acid to ensure sharp, symmetrical peaks. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally effective for separating the main compound from any impurities with different polarities. americanpharmaceuticalreview.com Detection is most commonly achieved using a Diode Array Detector (DAD) or a variable wavelength UV detector set to a wavelength where the analyte exhibits strong absorbance, determined by its chromophores (the aromatic ring and carbonyl group). preprints.orgresearchgate.net

While a specific, validated HPLC method for this compound is not widely published, the parameters for analyzing related aromatic ketones can provide a foundational methodology.

| Parameter | Typical Condition for Related Aromatic Ketones | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, 5 µm | researchgate.net |

| Mobile Phase | Acetonitrile/Water or (Methanol/Acetonitrile)-Water Gradient | researchgate.net |

| Flow Rate | 0.4 - 1.0 mL/min | nih.govpreprints.org |

| Column Temperature | Ambient or 40 °C | |

| Detection | UV/Diode Array Detector (DAD) at ~280 nm or 365 nm | nih.govresearchgate.net |

| Injection Volume | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that β-ketonitriles can be analyzed using this method, GC-MS serves as an excellent tool for both identification and structural elucidation of this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass-to-charge ratio (m/z) data, which aids in identifying the molecular weight and fragmentation pattern of the compound. shimadzu.com

For GC analysis, a nonpolar capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is typically employed. benthamopen.com The oven temperature is programmed to ramp from a lower to a higher temperature to ensure efficient separation of the analyte from any residual solvents or impurities.

In the mass spectrometer, electron ionization (EI) is the most common technique. The resulting mass spectrum for this compound would be expected to show a prominent molecular ion (M+) peak. whitman.edu The fragmentation pattern is predictable based on the compound's structure. Key fragmentation pathways would likely include:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the formation of the 2-fluoro-5-methylbenzoyl cation or the cyanomethyl radical.

Loss of CO: A common fragmentation for carbonyl compounds, resulting in an [M-28]+ ion. benthamopen.com

Loss of Fluorine/HF: Fluorinated aromatic compounds can exhibit losses of a fluorine radical (M-19) or hydrogen fluoride (B91410) (M-20). whitman.edu

McLafferty Rearrangement: While less likely without a longer alkyl chain, this rearrangement is a characteristic fragmentation for ketones and nitriles with available gamma-hydrogens. whitman.edu

The precise masses of these fragments, obtainable with high-resolution mass spectrometry, can confirm the elemental composition of each piece, further solidifying the structural identification. benthamopen.com

| Proposed Fragment Ion | m/z (Calculated) | Proposed Structure / Origin |

|---|---|---|

| [C₁₀H₈FNO]⁺ (Molecular Ion) | 177.06 | Parent Molecule |

| [C₈H₇FO]⁺ | 138.05 | Loss of cyanomethyl radical (•CH₂CN) via α-cleavage |

| [C₇H₆F]⁺ | 109.04 | Loss of CO from the [C₈H₇FO]⁺ ion |

| [C₂H₂N]⁺ | 40.02 | Formation of cyanomethyl cation |

X-ray Crystallography of this compound or Related Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.govnih.gov This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together to form a crystal lattice. nih.gov

While the specific crystal structure of this compound is not available in the public domain, analysis of structurally related compounds provides significant insight into the expected solid-state properties. For instance, the crystallographic analysis of other fluorinated aromatic compounds reveals key structural parameters and intermolecular interactions. lookchem.comnih.gov

The process involves growing a high-quality single crystal of the compound, which can be a rate-limiting step. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved and refined. nih.gov

Data from a related fluorinated compound, such as a fluorinated stilbene, can illustrate the type of information obtained from an X-ray diffraction study. lookchem.com This includes the crystal system, space group, and unit cell dimensions, which collectively describe the symmetry and size of the repeating unit in the crystal.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₅F₅N |

| Formula Weight | 294.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.075(3) |

| b (Å) | 7.4690(15) |

| c (Å) | 12.005(2) |

| α (°) | 90 |

| β (°) | 111.41(3) |

| γ (°) | 90 |

| Volume (ų) | 1173.8(4) |

| Z (Molecules per unit cell) | 4 |

In the crystal structure of such compounds, intermolecular interactions like C-H···N, C-H···F, and π-π stacking often play a crucial role in stabilizing the crystal packing. lookchem.comnih.gov A crystallographic study of this compound would similarly reveal the precise geometry of the molecule and the nature of the non-covalent forces governing its solid-state architecture.

Computational and Theoretical Investigations of 3 2 Fluoro 5 Methylphenyl 3 Oxopropanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electrons within the molecule, is also elucidated, which is crucial for understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters of a Chalcone (B49325) Derivative using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.39 | 120.1 | 179.9 |

| C=O | 1.23 | - | - |

| C-C≡N | 1.45 | 118.5 | -0.1 |

| C-F | 1.35 | - | - |

Note: This table presents typical data for a related chalcone structure as a representative example.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, a lower HOMO-LUMO gap would imply greater ease of electronic transitions and potentially higher chemical reactivity.

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.1 |

| Global Hardness (η) | 2.2 |

| Global Softness (S) | 0.23 |

| Electronegativity (χ) | 4.3 |

| Chemical Potential (μ) | -4.3 |

| Electrophilicity Index (ω) | 4.2 |

Note: These values are representative examples based on similar structures.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas signify lower electron density and positive potential, indicating sites prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the oxo and nitrile groups, respectively, and around the fluorine atom.

In Silico Techniques for Structure-Activity Relationship (SAR) Prediction

In silico techniques are computational methods used to predict the biological activity of a molecule based on its structure. Structure-Activity Relationship (SAR) studies aim to identify the chemical features responsible for a compound's activity. For this compound, these methods could involve generating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using them to build predictive models for various biological targets. These predictions can help in prioritizing compounds for further experimental testing.

Conformation Analysis and Stereochemical Considerations

Conformation analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the most stable conformations is crucial as the biological activity can be conformation-dependent. Computational methods can be used to explore the potential energy surface of the molecule and identify low-energy conformers. Stereochemical considerations, although less prominent in this achiral molecule, would be critical if chiral centers were present, as different stereoisomers can have vastly different biological activities.

Applications and Research Potential of 3 2 Fluoro 5 Methylphenyl 3 Oxopropanenitrile in Organic Synthesis and Beyond

Role as a Key Synthetic Building Block for Complex Molecules

The reactivity of the dicarbonyl-like functionality in 3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile allows it to participate in a variety of cyclization and condensation reactions, making it a foundational component for constructing various heterocyclic scaffolds.

Precursor for Pyrazole (B372694) and Pyrazolopyrimidine Scaffold Synthesis

The synthesis of pyrazole and its fused derivatives, such as pyrazolopyrimidines, often relies on the reaction of a 1,3-dielectrophilic compound with a dinucleophilic reagent like hydrazine (B178648) or its derivatives. nih.govnih.gov this compound is an excellent substrate for these transformations. The reaction typically proceeds by initial condensation with hydrazine at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

This approach is fundamental in creating substituted pyrazoles, which are core structures in many biologically active compounds. mdpi.com Furthermore, by using more complex hydrazines or by further reacting the resulting aminopyrazole intermediates, this building block can be elaborated into more complex fused systems like pyrazolo[3,4-d]pyrimidines. nih.gov These scaffolds are of significant interest due to their prevalence in compounds designed as kinase inhibitors.

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product Scaffold | Significance |

|---|---|---|---|

| This compound | Hydrazine Hydrate | 5-(2-Fluoro-5-methylphenyl)-1H-pyrazol-3-amine | Key intermediate for further functionalization |

Intermediate in the Formation of Pyrrole (B145914) Derivatives

Pyrrole rings are another class of heterocycles readily accessible from β-ketonitriles. The synthesis of highly substituted pyrroles can be achieved through various strategies, including the reaction of α-haloketones with compounds containing an active methylene (B1212753) group, like 3-oxopropanenitrile (B1221605), in the presence of an amine. ekb.eg A related strategy involves the reaction of 2-fluoro-alpha-bromoacetophenone with 3-oxopropionitrile to generate a 1,4-dicarbonyl intermediate, which then undergoes cyclization to form a pyrrole ring. google.com

The versatility of this chemistry allows for the introduction of diverse substituents onto the pyrrole nucleus, making it a powerful tool for generating libraries of compounds for drug discovery. nih.govresearchgate.net The 2-fluoro-5-methylphenyl group from the original building block can be retained in the final product, influencing its electronic and pharmacokinetic properties.

Construction of Piperidine (B6355638) and Pyrimidine-based Heterocycles

The construction of pyrimidine (B1678525) rings often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an N-C-N building block such as guanidine (B92328) or thiourea. mdpi.com this compound can serve as the three-carbon component in these reactions. The presence of the nitrile group offers a versatile handle that can be incorporated into the final heterocyclic ring, often as an amino group after cyclization.

While the direct synthesis of piperidines from this precursor is less common, the piperidine ring is a frequently encountered heterocycle in pharmaceuticals. beilstein-journals.org The functional groups present in pyrimidine derivatives synthesized from the title compound can be further modified to incorporate piperidine moieties, thus linking this starting material to a broader class of complex drug-like molecules.

Advanced Applications in Medicinal Chemistry Research

The fluorinated phenyl and reactive nitrile functionalities of this compound make it particularly useful in the synthesis of targeted inhibitors for various enzymes implicated in human diseases.

Development of Protein Kinase Inhibitors (e.g., FLT3, Aurora Kinase)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. ed.ac.uk FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and mutations in this enzyme are found in a significant portion of patients with acute myeloid leukemia (AML). nih.govmdpi.com This has made FLT3 a key target for therapeutic intervention.

The 2-fluoro-5-methylphenyl moiety is a structural feature present in some potent kinase inhibitors. For instance, the investigational FLT3 inhibitor KW-2449 contains an N'-(2-fluoro-5-methylphenyl)urea group, highlighting the importance of this substitution pattern for activity. nih.gov The synthesis of such complex molecules can utilize building blocks like this compound to introduce this key fragment. The development of small molecule inhibitors for kinases like FLT3 and Aurora Kinase often involves the assembly of heterocyclic cores, such as pyrazoles or pyrimidines, for which the title compound is a known precursor. google.comnih.gov

Table 2: Kinase Inhibitor Development

| Target Kinase | Rationale for Inhibition | Role of the 2-Fluoro-5-methylphenyl Moiety |

|---|---|---|

| FLT3 | Mutations are drivers in Acute Myeloid Leukemia (AML). nih.gov | Forms key interactions in the kinase binding pocket; present in inhibitors like KW-2449. nih.gov |

| Aurora Kinase | Overexpressed in many cancers; crucial for cell division. | Serves as a scaffold component for building selective inhibitors. |

Utility in the Rational Design of Hsp90 Inhibitors, particularly for Fungal Pathogens

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in stabilizing a wide range of "client" proteins, many of which are involved in cell signaling and stress responses. In fungal pathogens, Hsp90 is essential for virulence and the development of drug resistance. plos.org This makes Hsp90 an attractive target for the development of novel antifungal agents. nih.gov

Inhibiting Hsp90 can render fungal pathogens more susceptible to existing antifungal drugs. plos.orgnih.gov The rational design of Hsp90 inhibitors often involves creating molecules that can fit into the protein's ATP-binding pocket. The synthesis of these inhibitors frequently incorporates heterocyclic scaffolds that can be derived from versatile building blocks. While direct synthesis of Hsp90 inhibitors from this compound is an area of ongoing research, its utility in creating core structures like pyrazoles and other heterocycles makes it a valuable compound for generating candidate molecules for such purposes. The fluorinated phenyl group can enhance binding affinity and improve pharmacokinetic properties, which are critical aspects of rational drug design. mdpi.com

Scaffolds for Anti-HIV Agent Development (via related cyanomethyl compounds)

β-Ketonitriles are recognized as precursors in the production of various therapeutic agents, including those targeting HIV. nih.gov The cyanomethyl group (-CH(CN)-) is a key structural motif in certain classes of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of highly active antiretroviral therapy (HAART). nih.govnih.gov Research into scaffold hopping—a strategy used in drug development to create new molecular backbones with similar biological activity—has led to the design of potent anti-HIV compounds featuring a cyano-methylene linker. nih.gov

Studies on a class of NNRTIs known as CH(CN)-DAPYs (diarylpyrimidines) have demonstrated that substitutions on the phenyl ring significantly influence antiviral potency. nih.gov For instance, the position and nature of substituents can alter the efficacy against wild-type HIV-1 by orders of magnitude. nih.gov This highlights the potential of precisely substituted aromatic precursors like this compound to serve as starting materials for novel NNRTI candidates. The synthesis of HIV protease inhibitors, another critical class of anti-AIDS drugs, often involves complex multi-step processes where versatile intermediates are essential. nih.govnih.govwikipedia.org The development of these inhibitors is considered a major success of structure-based drug design. wikipedia.org

Table 1: Anti-HIV-1 Activity of Selected Cyanomethyl-Containing Compounds

| Compound | Substitution on 4-Cyanophenyl Moiety | Anti-HIV-1 Activity (EC₅₀ in µM) | Reference |

|---|---|---|---|

| A3 | 2-Me | 0.069 | nih.gov |

| A5 | 2-OMe | 0.059 | nih.gov |

| A7 | 2-F | 0.24 | nih.gov |

| A8 | 2-Cl | 0.063 | nih.gov |

| B4 | (diarylpyrimidine scaffold) | 0.006 | nih.gov |

| B6 | (diarylpyrimidine scaffold) | 0.008 | nih.gov |

Integration into Scaffolds for Receptor Agonists/Antagonists

β-Ketonitriles like this compound are highly versatile starting materials for synthesizing a wide range of heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. nih.gov These heterocyclic structures form the core of many biologically active molecules designed to interact with physiological receptors, acting as either agonists or antagonists. nih.gov

For example, the synthesis of selective estrogen receptor modulators (SERMs) has been achieved through multi-step pathways that build complex, bridged tetrahydrofluorenone derivatives. nih.gov Similarly, the synthesis of high-affinity opioid receptor ligands has been demonstrated from morphinan-based precursors. nih.gov The development of novel allosteric modulators for AMPA receptors also involves the synthesis of complex tricyclic cage structures from simpler building blocks. mdpi.com The reactivity of the β-ketonitrile functional group allows for its incorporation into these intricate molecular architectures, providing a pathway to new potential receptor modulators.

Potential Contributions to Agrochemical Research

The field of agrochemical research heavily utilizes fluorinated aromatic compounds and β-ketonitrile derivatives to develop new and effective crop protection agents. researchgate.netgoogle.com The introduction of fluorine into a molecule can dramatically alter its biological activity by affecting binding to target enzymes, transport, and metabolic stability. researchgate.net Aromatic fluorine and trifluoromethyl groups are among the most common fluorine-containing motifs in commercial agrochemicals. researchgate.netnih.gov

β-Ketonitriles are established as important building blocks for pesticides. google.com Recent research has focused on pyrazole β-ketonitrile derivatives as potent, broad-spectrum fungicides that act by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH). acs.org Stepwise modification of the β-ketonitrile scaffold has led to the discovery of compounds with significant in vitro activity against various fungal pathogens. acs.org The presence of a 2-fluoro-5-methylphenyl group in the target compound is consistent with structural motifs found in many modern agrochemicals, suggesting its potential as a valuable intermediate in the discovery of new fungicides, herbicides, or insecticides. researchgate.netnih.gov

Table 2: Fungicidal Activity of Pyrazole β-Ketonitrile Derivatives

| Compound | Target Pathogen | In Vitro Activity (EC₅₀ in µg/mL) | SDH Inhibitory Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| L1 | Rhizoctonia solani | 0.0774 | Not Reported | acs.org |

| A21 | Fusarium graminearum | 0.203 | 0.123 | acs.org |

| Sclerotinia sclerotiorum | 0.292 | |||

| Rhizoctonia solani | 0.228 | |||

| A24 | Fusarium graminearum | 0.0741 | 0.0317 | acs.org |

| Sclerotinia sclerotiorum | 0.149 | |||

| Rhizoctonia solani | 0.0577 | |||

| A33 | Fusarium graminearum | 0.0617 | 0.0709 | acs.org |

| Sclerotinia sclerotiorum | 0.101 | |||

| Rhizoctonia solani | 0.0483 |

Exploration in Materials Science

Fluorinated aromatic compounds are integral to modern materials science due to the unique properties conferred by the carbon-fluorine bond. researchgate.net The high electronegativity of fluorine can lead to materials with enhanced thermal stability, moisture resistance, and specific electronic characteristics. researchgate.nettechnologypublisher.com These properties make them suitable for a variety of high-performance applications. technologypublisher.com

The incorporation of fluorine into aromatic structures can lower orbital energies, making these compounds useful in optoelectronics. researchgate.net Fluorinated materials are found in Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and solar cells. technologypublisher.com Furthermore, such compounds can serve as intermediates for new dyes, as well as monomers for high-performance polymers and materials for the textile industry. google.com The structure of this compound, containing both a fluorinated aromatic ring and a reactive nitrile group, makes it a candidate for exploration in the synthesis of novel polymers, liquid crystals, and functional dyes.

Table 3: Applications of Fluorinated Aromatic Materials

| Application Area | Examples | Key Properties | Reference |

|---|---|---|---|

| Optoelectronics | Organic Light Emitting Diodes (OLEDs) | Stability, Efficiency, Moisture-Resistance | technologypublisher.com |

| Organic Solar Cells (OSCs) | |||

| Dye-sensitized Solar Cells (DSSCs) | |||

| Organic Field-Effect Transistors (OFETs) | |||

| Energy Storage | Lithium-ion Batteries | Stability, Performance | technologypublisher.com |

| Proton Exchange Membranes (Fuel Cells) | |||

| Polymers & Textiles | High-Performance Polymers (e.g., PEEK) | Chemical Resistance, Thermal Stability | researchgate.netgoogle.com |

| Other | Liquid Crystals, Dyes | Specific Optical/Electronic Properties | researchgate.netgoogle.com |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways for 3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile

Future research will likely prioritize the development of green and sustainable methods for the synthesis of this compound, moving away from traditional protocols that may involve harsh conditions or hazardous reagents.

Green Chemistry Approaches: The Claisen condensation of an appropriate ester, such as ethyl 2-fluoro-5-methylbenzoate, with acetonitrile (B52724) is a common route to β-ketonitriles. Future studies could optimize this reaction using environmentally benign bases and solvents. Research into solid-supported catalysts and solvent-free reaction conditions will be a key area of investigation to enhance the sustainability of the synthesis. The use of inexpensive and readily available reagents is a cornerstone of green chemistry.

Biocatalytic Synthesis: A significant emerging avenue is the use of enzymes for nitrile synthesis, which offers high selectivity and mild reaction conditions. nih.gov Enzymes like aldoxime dehydratases could be explored for the conversion of a corresponding aldoxime precursor to this compound. rroij.com This biocatalytic approach would represent a substantial advancement in the sustainable production of this compound.

| Synthesis Strategy | Potential Catalyst/Reagent | Solvent System | Anticipated Advantages |

| Optimized Claisen Condensation | Potassium tert-butoxide | 2-Methyltetrahydrofuran (2-MeTHF) | Reduced environmental impact, improved yield, cost-effective. |

| Biocatalytic Dehydration | Aldoxime Dehydratase | Aqueous buffer | High selectivity, mild conditions, sustainable. |

| Microwave-Assisted Synthesis | Solid acid catalyst | Solvent-free | Rapid reaction times, energy efficiency. |

Investigation of Underexplored Reactivity Modes and Derivatization Strategies

The β-ketonitrile moiety is a versatile functional group, and future research will undoubtedly focus on exploring its reactivity to generate a diverse range of derivatives.

Heterocycle Synthesis: 3-Oxo-3-arylpropanenitriles are well-established precursors for a variety of heterocyclic compounds. chemguide.co.uknih.gov Future work on this compound will likely explore its use in multicomponent reactions to synthesize substituted pyridines, pyrimidines, pyrazoles, and isoxazoles. chemguide.co.uk These heterocyclic scaffolds are of high interest in medicinal chemistry.

Michael Addition Reactions: The active methylene (B1212753) group in β-ketonitriles is amenable to Michael addition reactions. youtube.comacs.org Investigating the addition of this compound to various Michael acceptors would open up pathways to complex polyfunctionalized molecules that could serve as intermediates for further synthetic transformations.

| Reactant | Reaction Type | Potential Product Class |

| Hydrazine (B178648) derivatives | Condensation/Cyclization | Substituted pyrazoles |

| Amidines | Multicomponent Reaction | Substituted pyrimidines |

| α,β-Unsaturated ketones | Michael Addition | Polyfunctional δ-diketones |

| Chalcones | Condensation/Cyclization | Substituted pyridines |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound. rsc.org Such studies can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions and derivatization strategies. nih.gov Furthermore, DFT can be used to model the transition states of potential reactions, providing insights into reaction mechanisms and helping to optimize reaction conditions. researchgate.net

Predictive Modeling for Synthetic Pathways: Machine learning algorithms and other predictive models can be used to forecast the outcomes of different synthetic routes, helping to identify the most efficient and sustainable pathways before extensive laboratory work is undertaken.

| Computational Method | Property/Parameter to be Studied | Potential Application |

| DFT | HOMO-LUMO energy gap, electrostatic potential | Prediction of reactivity and site selectivity. mdpi.com |

| TD-DFT | UV-Vis absorption spectra | Understanding of photophysical properties. rsc.org |

| NBO Analysis | Atomic charges, orbital interactions | Elucidation of intramolecular interactions. nih.gov |

| Molecular Dynamics | Conformational analysis | Understanding of dynamic behavior in solution. |

Exploration of New Biological Targets and Structure-Based Drug Design Initiatives

The presence of a fluorinated phenyl ring and a ketone functionality suggests that this compound could be a valuable scaffold in drug discovery.

Target Identification: Future research should involve screening this compound against a wide range of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity, making it an attractive feature for drug candidates. drugdesign.org Aromatic ketones, particularly fluorinated ones, have been investigated as reversible inhibitors of enzymes, such as proteases and kinases. nih.govmerckmillipore.com

Structure-Based Drug Design: If a biological target is identified, structure-based drug design can be utilized to optimize the compound's activity. rroij.com This involves determining the three-dimensional structure of the target protein in complex with the compound, often through X-ray crystallography. This structural information can then guide the rational design of more potent and selective analogues. For instance, if the compound is found to inhibit a particular kinase, its binding mode within the ATP-binding site can be modeled to design derivatives with improved interactions. acs.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

To facilitate the rapid synthesis and screening of derivatives of this compound, the integration of modern automation and flow chemistry techniques will be crucial.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and easier scalability. researchgate.netbohrium.comrsc.org Developing a flow process for the synthesis of this compound would enable its production on a larger scale for further studies. nih.gov Flow reactors can also be used to safely handle potentially hazardous intermediates and reagents that might be used in its derivatization. rsc.org

Automated Synthesis Platforms: Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound. researchgate.netresearchgate.net By combining the parent molecule with a variety of building blocks in an automated fashion, a large number of compounds can be synthesized and purified with minimal human intervention. bohrium.com This high-throughput synthesis would accelerate the exploration of the structure-activity relationships for this class of compounds.

| Technology | Application Area | Potential Benefits |

| Continuous Flow Reactor | Scale-up synthesis of the parent compound | Improved safety, consistency, and throughput. nih.gov |

| Automated Synthesizer | Library synthesis of derivatives | Rapid generation of diverse compounds for screening. researchgate.net |

| Robotic Liquid Handling | High-throughput screening | Efficient biological evaluation of synthesized libraries. |

Q & A

Basic: What are the optimal synthetic routes for 3-(2-Fluoro-5-methylphenyl)-3-oxopropanenitrile?

Methodological Answer:

The synthesis typically involves multi-step condensation and cyclization reactions . A common approach includes:

Friedel-Crafts acylation of 2-fluoro-5-methylbenzene derivatives with cyanoacetylating agents.

Nitrile group introduction via nucleophilic substitution or cyanation reactions.

Purification using column chromatography or recrystallization to achieve >95% purity.

Key parameters include temperature control (0–6°C for nitrostabilization) and solvent selection (e.g., THF for aprotic conditions) .

Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:

Characterization employs:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substituent positions and aromatic ring functionalization.

- HPLC with UV detection for purity assessment.

- Mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₀H₇FNO₂, expected m/z 192.06).

For fluorinated analogs, ¹⁹F NMR is critical to distinguish ortho/para substituent effects .

Basic: What physicochemical properties are critical for experimental design?

Methodological Answer:

Key properties include:

- Solubility : Poor in water; requires DMSO or DMF for biological assays.

- Stability : Sensitive to light and moisture; store at -20°C under argon.

- pKa : ~8.5 (nitrile proton), influencing reactivity in nucleophilic environments.

Experimental determination via DSC (melting point) and TGA (thermal decomposition) is recommended .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives?

Methodological Answer:

Enantioselectivity requires:

- Chiral catalysts (e.g., BINOL-derived Lewis acids) during ketone formation.

- Chiral chromatography (e.g., CHIRALPAK® columns) for resolution of racemic mixtures.

- Stereochemical analysis via circular dichroism (CD) or X-ray crystallography.

For fluorinated analogs, steric hindrance from the 2-fluoro group complicates asymmetric induction, necessitating iterative optimization .

Advanced: What strategies resolve contradictory bioactivity data in enzyme inhibition studies?

Methodological Answer:

Contradictions may arise from:

- Off-target effects : Use isoform-selective assays (e.g., JAK1 vs. JAK2 kinase profiling).

- Metabolic instability : Perform microsomal stability tests (human/rat liver microsomes).

- Crystallographic studies to validate binding modes (e.g., co-crystallization with JAK1 ).

Comparative studies with fluorine-free analogs can isolate electronic vs. steric contributions .

Advanced: How are mechanistic pathways elucidated for its reactivity in nucleophilic substitutions?

Methodological Answer:

Mechanistic studies employ:

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- DFT calculations (e.g., Gaussian 16) to model transition states and charge distribution.

- In situ IR spectroscopy to track nitrile group reactivity under basic/acidic conditions.

The 2-fluoro substituent’s electron-withdrawing effect accelerates electrophilic attack at the carbonyl .

Advanced: How to address discrepancies in reported biological potency across cell lines?

Methodological Answer:

Discrepancies may stem from:

- Cell permeability differences : Measure intracellular concentrations via LC-MS/MS.

- Cellular redox environment : Test under hypoxia vs. normoxia to assess nitrile stability.

- Transcriptomic profiling (RNA-seq) to identify compensatory pathways in resistant lines.

Use isogenic cell pairs (e.g., wild-type vs. JAK1-knockout) to isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.